
Application Notes and Protocols: Segesterone
Acetate and Ethinyl Estradiol Combination

Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Segesterone

Cat. No.: B1250651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on the combination

of segesterone acetate and ethinyl estradiol, a novel contraceptive pairing. This document

includes key quantitative data, detailed experimental protocols for preclinical and clinical

evaluation, and visual representations of critical pathways and processes to support further

research and development in this area.

Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials and

pharmacokinetic studies of the segesterone acetate and ethinyl estradiol combination,

primarily delivered via a vaginal ring system (Annovera™).

Table 1: Clinical Trial Efficacy and Demographics
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Parameter Value Reference

Primary Efficacy Endpoint

Pearl Index (pregnancies per

100 woman-years)
2.98 [1][2]

Contraceptive Efficacy (1-year

cumulative probability)
97.3%

Participant Demographics

(Pooled Phase 3 Trials)

Total Participants 2,265 [3]

Mean Age (years) 27 [3]

Mean Body Mass Index (BMI,

kg/m ²)
24.1 ± 3.7 [4]

Race (Caucasian) 71% [3]

Study Completion (13 cycles) 43% [3]

Table 2: Pharmacokinetic Parameters of Segesterone Acetate and Ethinyl Estradiol Vaginal

Ring
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Parameter
Segesterone
Acetate

Ethinyl Estradiol Reference

Release Rate

(average mg/day)
0.15 0.013 [3][5]

Time to Peak

Concentration (Tmax)

2 hours (median, after

first cycle)

2 hours (median, after

first cycle)
[6][7]

Elimination Half-Life 4.5 ± 3.4 hours 15.1 ± 7.5 hours [6][7]

Protein Binding
95% (to human serum

albumin)

98.5% (primarily to

SHBG)
[6][7]

Volume of Distribution

(Vd)
19.6 L/kg Not Specified [6][7]

Metabolism
Hepatic (primarily

CYP3A4)

Hepatic (primarily

CYP3A4)
[6][7]

Excretion Not Specified Urine and feces [6][7]

Table 3: Ovulation Inhibition

Parameter Finding Reference

Mechanism of Action
Primarily suppression of

ovulation
[3]

Effective Serum Concentration

for Ovulation Inhibition

Segesterone acetate levels

>105 pmol/L

Experimental Protocols
This section provides detailed protocols for key experiments relevant to the study of

segesterone acetate and ethinyl estradiol.

Progesterone Receptor (PR) Competitive Radioligand
Binding Assay
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Objective: To determine the in vitro binding affinity of segesterone acetate for the progesterone

receptor.

Materials:

Human progesterone receptor (recombinant or from a suitable cell line, e.g., T47D)

Radioligand: [³H]-Progesterone or a synthetic progestin with high affinity (e.g., [³H]-R5020)

Unlabeled segesterone acetate

Unlabeled progesterone (for standard curve)

Binding buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

Dextran-coated charcoal suspension

Scintillation cocktail

Scintillation counter

Microcentrifuge tubes

Incubator

Protocol:

Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from

a suitable source. Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet

cellular debris. The supernatant containing the cytosolic receptors is then collected.

Assay Setup: In microcentrifuge tubes, combine a constant amount of the receptor

preparation with a fixed concentration of the radioligand.

Competitive Binding: Add increasing concentrations of unlabeled segesterone acetate to the

tubes. A parallel set of tubes with increasing concentrations of unlabeled progesterone

should be prepared to generate a standard curve.
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Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to

reach equilibrium.

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb

the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to

scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation

counter.

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the

competitor (segesterone acetate and progesterone). Determine the IC50 value (the

concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Estrogen Receptor (ER) Competitive Radioligand
Binding Assay
Objective: To determine the in vitro binding affinity of ethinyl estradiol for the estrogen receptor.

Materials:

Rat uterine cytosol or recombinant human estrogen receptor

Radioligand: [³H]-17β-estradiol

Unlabeled ethinyl estradiol

Unlabeled 17β-estradiol (for standard curve)

Binding buffer (e.g., TEDG buffer: Tris-HCl, EDTA, dithiothreitol, glycerol)

Dextran-coated charcoal suspension

Scintillation cocktail

Scintillation counter
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Microcentrifuge tubes

Incubator

Protocol:

Receptor Preparation: Prepare uterine cytosol from ovariectomized rats. Homogenize the

uteri in ice-cold TEDG buffer and centrifuge to obtain the cytosolic fraction containing the

estrogen receptor.

Assay Setup: In microcentrifuge tubes, combine a constant amount of the uterine cytosol

with a fixed concentration of [³H]-17β-estradiol.

Competitive Binding: Add increasing concentrations of unlabeled ethinyl estradiol to the

tubes. A parallel set of tubes with increasing concentrations of unlabeled 17β-estradiol

should be prepared to generate a standard curve.

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) to allow for equilibrium

binding.

Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb

the unbound radioligand. Centrifuge to pellet the charcoal.

Quantification: Transfer the supernatant containing the receptor-bound radioligand to

scintillation vials. Add scintillation cocktail and measure radioactivity.

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the

competitor. Determine the IC50 value for ethinyl estradiol and calculate the Ki using the

Cheng-Prusoff equation.

Pharmacokinetic Study of the Segesterone Acetate and
Ethinyl Estradiol Vaginal System
Objective: To characterize the pharmacokinetic profile of segesterone acetate and ethinyl

estradiol released from a vaginal ring system in healthy female participants.

Materials:
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Segesterone acetate and ethinyl estradiol vaginal ring

Blood collection tubes (e.g., with EDTA)

Centrifuge

Freezer (-80°C)

LC-MS/MS or RP-HPLC system for hormone quantification

Validated analytical method for simultaneous quantification of segesterone acetate and

ethinyl estradiol in serum/plasma

Protocol:

Participant Recruitment: Recruit healthy, non-pregnant female volunteers of reproductive age

with a BMI ≤ 29 kg/m ². Participants should have no contraindications for hormonal

contraceptive use.

Study Design: A single-center, open-label, single-arm study over one or more 28-day cycles.

Vaginal Ring Administration: Participants will insert the vaginal ring on day 1 of the study and

keep it in place for 21 days, followed by a 7-day ring-free period.

Blood Sampling: Collect blood samples at predefined time points, for example:

Pre-dose (baseline)

At 2, 4, 8, 12, 24, 48, and 72 hours after insertion in the first cycle.

On days 7, 14, and 21 of the first cycle.

Additional sampling during subsequent cycles to assess steady-state concentrations.

Sample Processing: Process blood samples to obtain serum or plasma. Store the samples at

-80°C until analysis.
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Bioanalysis: Quantify the concentrations of segesterone acetate and ethinyl estradiol in the

serum/plasma samples using a validated LC-MS/MS or RP-HPLC method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax,

Tmax, AUC (Area Under the Curve), and elimination half-life for both segesterone acetate

and ethinyl estradiol.

Phase III Clinical Trial for Efficacy and Safety
Assessment
Objective: To evaluate the contraceptive efficacy, cycle control, and safety of the segesterone
acetate and ethinyl estradiol vaginal system over 13 cycles of use.

Protocol Outline:

Study Design: A multicenter, open-label, single-arm Phase III clinical trial.

Study Population: Healthy, sexually active female participants aged 18-40 years seeking

contraception, with a BMI ≤ 29 kg/m ².

Inclusion/Exclusion Criteria: Establish clear criteria for participant enrollment, including

reproductive history, general health, and willingness to comply with study procedures.

Exclude individuals with contraindications to hormonal contraceptives.

Treatment: Participants will use the segesterone acetate and ethinyl estradiol vaginal

system for 13 consecutive 28-day cycles (21 days in, 7 days out).

Efficacy Assessment:

The primary efficacy endpoint is the Pearl Index (number of on-treatment pregnancies per

100 woman-years of use).

Record all pregnancies and determine if they are method failures or user failures.

Safety and Tolerability Assessment:

Monitor and record all adverse events (AEs), including serious adverse events (SAEs).
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Conduct physical and gynecological examinations at baseline and regular intervals.

Collect data on bleeding patterns (scheduled and unscheduled bleeding and spotting)

using daily diaries.

Assess vital signs and body weight at each study visit.

Data Collection and Management: Use standardized case report forms (CRFs) to collect all

study data. Ensure data quality through regular monitoring.

Statistical Analysis: Calculate the Pearl Index with its 95% confidence interval. Summarize

safety and tolerability data descriptively.

Visualizations
The following diagrams illustrate key concepts related to the segesterone acetate and ethinyl

estradiol combination.
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Caption: Hypothalamic-Pituitary-Ovarian Axis and Mechanism of Action.
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Caption: Phase III Clinical Trial Workflow.
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Caption: Logical Relationship of the Drug's Mechanism of Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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